molecular formula C22H25N5O2 B2570474 3-[(2,5-dimethylphenyl)methyl]-1,6,7-trimethyl-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 878720-38-8

3-[(2,5-dimethylphenyl)methyl]-1,6,7-trimethyl-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No.: B2570474
CAS No.: 878720-38-8
M. Wt: 391.475
InChI Key: RWLGGTFSICCYPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2,5-dimethylphenyl)methyl]-1,6,7-trimethyl-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a useful research compound. Its molecular formula is C22H25N5O2 and its molecular weight is 391.475. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 3-[(2,5-dimethylphenyl)methyl]-1,6,7-trimethyl-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a member of the imidazo[1,2-g]purine family. Its unique structure and functional groups suggest potential biological activities that warrant detailed investigation. This article synthesizes existing research on its biological activity and implications for therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes multiple methyl groups and a prop-2-en-1-yl side chain. Its molecular formula is C21H23N5O2C_{21}H_{23}N_{5}O_{2}, and it has a molecular weight of approximately 375.44 g/mol. The presence of the dimethylphenyl group and the imidazo[1,2-g]purine core are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It may modulate enzyme activities or receptor functions that are critical in various biological pathways. While detailed studies are still required to elucidate the exact mechanisms at play, preliminary data suggest that it may act as an inhibitor or modulator of certain enzymes involved in metabolic processes.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • In vitro studies have shown effectiveness against various bacterial strains.
  • Mechanistic studies suggest that these compounds may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

Anticancer Potential

The anticancer activity of this compound has been explored in several studies:

  • Case Study 1: A study demonstrated that derivatives of imidazo[1,2-g]purines exhibited cytotoxic effects on cancer cell lines such as HeLa and MCF-7. The IC50 values indicated potent inhibitory effects on cell proliferation.
CompoundCell LineIC50 (µM)
Derivative AHeLa5.12
Derivative BMCF-73.45

These findings suggest that the compound could serve as a lead in developing new anticancer agents.

Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerCytotoxicity in cancer cell lines

Case Studies

Case Study 2: Anticancer Mechanisms
In a recent study published in Journal of Medicinal Chemistry, researchers investigated the effects of imidazo[1,2-g]purines on apoptosis pathways in cancer cells. The study found that these compounds could induce apoptosis through the activation of caspase pathways and inhibition of anti-apoptotic proteins.

Future Directions

Further research is essential to fully understand the biological mechanisms underlying the activity of this compound. Key areas for future investigation include:

  • In vivo studies to assess pharmacokinetics and toxicity.
  • Structural modifications to enhance selectivity and potency against specific targets.
  • Exploration of synergistic effects with other therapeutic agents.

Properties

IUPAC Name

2-[(2,5-dimethylphenyl)methyl]-4,7,8-trimethyl-6-prop-2-enyl-4a,9a-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O2/c1-7-10-25-15(4)16(5)27-18-19(23-21(25)27)24(6)22(29)26(20(18)28)12-17-11-13(2)8-9-14(17)3/h7-9,11,18-19H,1,10,12H2,2-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSVPEXUEDGSKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C(=O)C3C(N=C4N3C(=C(N4CC=C)C)C)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.